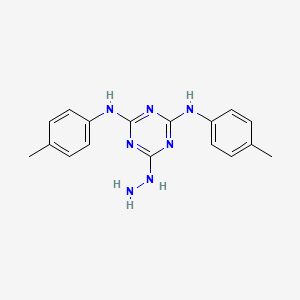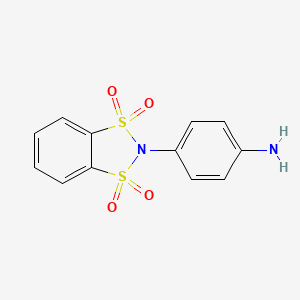![molecular formula C25H24N2O3S B14962504 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962504.png)
2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a dibenzoazepine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the dibenzoazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxoethyl group: This step often involves the use of an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.
Coupling with the methoxyphenyl acetamide: This final step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the dibenzoazepine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated dibenzoazepine derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The dibenzoazepine core can interact with neurotransmitter receptors, potentially modulating their activity. The sulfanyl and oxoethyl groups may also play roles in binding to enzymes or other proteins, influencing their function.
相似化合物的比较
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: Shares the dibenzoazepine core but lacks the additional functional groups.
Oxcarbazepine: Contains a similar core structure with an oxo group but differs in its substitution pattern.
Uniqueness
The unique combination of the dibenzoazepine core with the oxoethyl, sulfanyl, and methoxyphenyl acetamide groups makes 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide distinct. This combination of functional groups can lead to unique chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C25H24N2O3S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N2O3S/c1-30-23-13-7-4-10-20(23)26-24(28)16-31-17-25(29)27-21-11-5-2-8-18(21)14-15-19-9-3-6-12-22(19)27/h2-13H,14-17H2,1H3,(H,26,28) |
InChI 键 |
SIHQRVRDBXQBKB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)CSCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate](/img/structure/B14962430.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14962438.png)
![7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14962447.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962456.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962462.png)



![[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B14962501.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone](/img/structure/B14962509.png)
![3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14962511.png)
